![molecular formula C21H16N6O3 B11705752 (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core with various substituents, including an amino group, a nitro-substituted biphenyl group, and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the biphenyl group: This step may involve Suzuki coupling reactions to attach the biphenyl moiety.
Nitro group introduction: Nitration reactions can be used to introduce the nitro group onto the biphenyl ring.
Final assembly: The final compound is assembled through condensation reactions involving the hydrazinylidene moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro and amino groups could participate in hydrogen bonding or electrostatic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is similar to other pyrazolone derivatives, such as:
Uniqueness
The uniqueness of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H16N6O3 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
5-amino-4-[(2-nitro-4-phenylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16N6O3/c22-20-19(21(28)26(25-20)16-9-5-2-6-10-16)24-23-17-12-11-15(13-18(17)27(29)30)14-7-3-1-4-8-14/h1-13,25H,22H2 |
InChI-Schlüssel |
KDVFRFPBDSZCDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


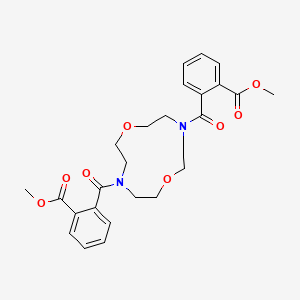
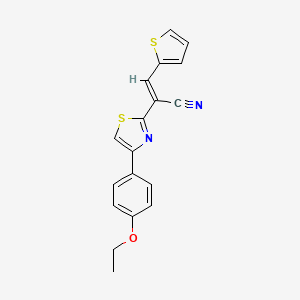
![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)
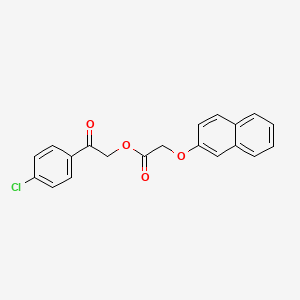
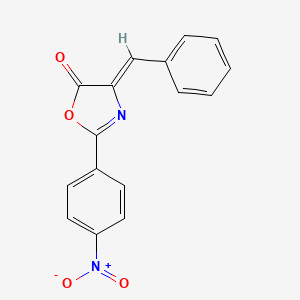
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)
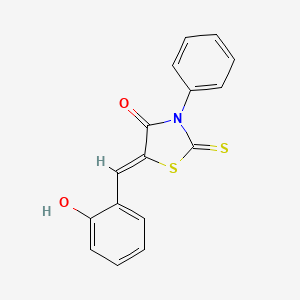
![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
